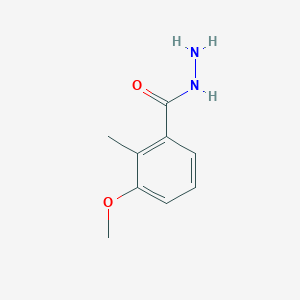

3-Methoxy-2-methylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-7(9(12)11-10)4-3-5-8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFFBSDIHURYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666790 | |

| Record name | 3-Methoxy-2-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740799-69-3 | |

| Record name | 3-Methoxy-2-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 2 Methylbenzohydrazide and Its Precursors

Retrosynthetic Analysis of 3-Methoxy-2-methylbenzohydrazide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. arxiv.org For this compound, the primary disconnection is the amide bond between the carbonyl group and the nitrogen atom of the hydrazine (B178648) moiety. This leads to two key precursors: 3-methoxy-2-methylbenzoic acid and hydrazine.

Further retrosynthetic analysis of 3-methoxy-2-methylbenzoic acid reveals that it can be synthesized from 3-hydroxy-2-methylbenzoic acid through an etherification reaction. The 3-hydroxy-2-methylbenzoic acid itself can be derived from more fundamental starting materials through various aromatic substitution and oxidation reactions. This logical deconstruction provides a clear roadmap for the synthesis of the target molecule.

Synthesis of 3-Methoxy-2-methylbenzoic Acid as a Key Precursor

A crucial intermediate in the synthesis of this compound is 3-methoxy-2-methylbenzoic acid. One documented method for its preparation involves the heating of substituted naphthalenes in the presence of alkali metal hydroxides, followed by alkylation. google.com

Specifically, sodium hydrogen 3-aminonaphthalene-1,5-disulphonic acid can be heated with sodium hydroxide (B78521) and water at high temperatures and pressures. google.com This process yields 3-hydroxy-2-methylbenzoic acid as an intermediate. Subsequent reaction of this intermediate with a methylating agent, such as dimethyl sulfate, affords the desired 3-methoxy-2-methylbenzoic acid. google.com While effective, this method requires careful control of reaction conditions and handling of corrosive materials.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Sodium hydrogen 3-aminonaphthalene-1,5-disulphonic acid | 1. NaOH, H₂O, heat, pressure2. Acidification | 3-Hydroxy-2-methylbenzoic acid | 3-Methoxy-2-methylbenzoic acid | google.com |

Direct Synthesis Routes to this compound

The most direct and common method for the synthesis of this compound is the condensation reaction of 3-methoxy-2-methylbenzoic acid or its corresponding ester with hydrazine hydrate (B1144303). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.gov The reaction of an ester, like methyl 3-methoxy-2-methylbenzoate, with hydrazine hydrate is a standard method for forming hydrazides.

A general example of this type of reaction is the synthesis of 2-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]methyl}-6-methoxyphenol, which is obtained from the reaction of o-vanillin and hydrazine hydrate in absolute ethanol. nih.gov This illustrates the utility of hydrazine hydrate in forming hydrazone and potentially hydrazide linkages.

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| 3-Methoxy-2-methylbenzoic acid or its ester, Hydrazine hydrate | Ethanol | Reflux | This compound | High | nih.gov |

| o-Vanilin, Hydrazine hydrate | Absolute Ethanol | Reflux | 2-{[2-(2-Hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]methyl}-6-methoxyphenol | 89.3% | nih.gov |

An alternative to the direct condensation with the carboxylic acid is the use of an activated carboxylic acid derivative, such as an acyl chloride. This method often proceeds under milder conditions and can lead to higher yields. For instance, 3-methoxy-2-methylbenzoyl chloride can be reacted with a hydrazine derivative, such as tert-butylhydrazine (B1221602), in the presence of a base to neutralize the HCl formed during the reaction. google.com This approach is particularly useful when dealing with less reactive hydrazines or when trying to avoid the high temperatures required for the direct condensation of the carboxylic acid.

A patent describes a purification method for N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, which is synthesized from the reaction of 3-methoxy-2-methyl benzoyl chloride and tert-butylhydrazine. google.com This highlights the industrial applicability of using acyl chlorides for the synthesis of benzohydrazide (B10538) derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.infip.orgarkat-usa.orgfip.orgisuct.ru This technique can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields and purer products. The synthesis of hydrazides is amenable to microwave irradiation.

For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved using microwave irradiation with reaction times as short as 2-8 minutes. fip.orgfip.org The general procedure involves mixing the carboxylic acid or ester with hydrazine hydrate, sometimes in the presence of a solvent, and irradiating the mixture in a microwave reactor. This rapid and efficient heating can dramatically enhance the rate of the condensation reaction. While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general principles are broadly applicable.

| Reaction Type | Advantages of Microwave Synthesis | Reference |

| Esterification | Reduced reaction time | rasayanjournal.co.in |

| Cycloaddition | Shorter reaction time, good yields | rasayanjournal.co.in |

| Hydrazide Synthesis | Rapid reaction (2-8 minutes), high yields (68-81%) | fip.orgfip.org |

Optimization Strategies for Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, catalyst, and reaction time.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. For condensation reactions with hydrazine hydrate, alcohols like ethanol are commonly used due to their ability to dissolve both the benzoic acid derivative and hydrazine hydrate, and their relatively high boiling points suitable for reflux conditions.

Temperature: The reaction temperature significantly affects the rate of reaction. While higher temperatures generally lead to faster reactions, they can also promote the formation of byproducts. Microwave-assisted synthesis offers precise temperature control and rapid heating, which can be advantageous. rasayanjournal.co.in

Catalyst: In some cases, an acid or base catalyst can be used to accelerate the condensation reaction. However, for the reaction of an ester with hydrazine hydrate, a catalyst is not always necessary.

Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time. Microwave-assisted methods have been shown to drastically reduce the required reaction time. fip.orgfip.org

By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high purity.

Influence of Solvent Systems and Catalysts

The choice of solvent is critical in the synthesis of this compound, directly impacting reaction efficiency and yield. Solvents such as methanol (B129727) and chloroform (B151607) are commonly used to facilitate the reaction between 3-methoxy-2-methylbenzoic acid and tert-butylhydrazine. The selection of a suitable solvent ensures that the reactants remain in the appropriate phase for the reaction to proceed effectively.

In a related synthesis of a similar compound, toluene (B28343) was used as the solvent. The process involved adding tert-butylhydrazine hydrochloride and then freeing the tert-butylhydrazine with liquid caustic soda at 0°C. Subsequently, 3-methoxy-2-methylbenzoyl chloride and liquid caustic soda were dripped in simultaneously at the same temperature. google.com

Temperature and Duration Effects on Yield and Purity

Precise control of temperature and reaction duration is paramount for maximizing the yield and purity of this compound. In one described method using toluene as a solvent, after the initial reaction at 0°C, the mixture was insulated for one hour at room temperature. google.com This temperature control is crucial to prevent the formation of byproducts and ensure the desired reaction proceeds to completion.

For the purification of a related compound, N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, a hydrolysis step is employed where the temperature is maintained between 40 and 105°C for 0.5 to 5 hours. google.com This step is designed to hydrolyze byproducts, highlighting the importance of temperature in post-synthesis purification as well. google.com

Purification and Isolation Strategies for Synthetic Products

Following the synthesis, a series of purification and isolation steps are necessary to obtain this compound of high purity. These methods are designed to remove unreacted starting materials, byproducts, and other impurities.

Chromatographic Techniques for Enhanced Purity

Column chromatography is a key technique for purifying compounds structurally similar to this compound. For instance, in the synthesis of 3-Methoxy-2-methylbenzaldehyde, column chromatography with silica (B1680970) gel and a hexane/ethyl acetate (B1210297) gradient is essential for separating the target compound from positional isomers. Similarly, low-pressure column chromatography with a C18 column has been effectively used to purify related intermediates, employing a methanol-water mobile phase. nih.gov High-performance liquid chromatography (HPLC) is also a crucial analytical tool for assessing the purity of the final product. nih.gov

Recrystallization Methods for Product Optimization

Recrystallization is a common and effective method for purifying solid organic compounds. While specific recrystallization protocols for this compound are not detailed in the provided search results, a patent for a similar compound mentions that traditional recrystallization with a solvent can lead to low product yield and purity. google.com This suggests that while it is a potential purification method, the choice of solvent and conditions would need to be carefully optimized to be effective.

Acid-Base Extraction and pH Adjustment Protocols

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds from a mixture. louisiana.edu This method relies on the differential solubility of these compounds in aqueous and organic solvents at different pH levels. louisiana.edu

A patented purification method for N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine utilizes this principle. The process involves:

Adding water and acid to the reaction product to achieve a pH of less than 3. google.com

Hydrolyzing the byproducts at a controlled temperature. google.com

Filtering to remove the regenerated 3-methoxy-2-methyl benzoic acid. google.com

Adding an alkali to the mother liquor to raise the pH to between 7 and 12. google.com

Filtering to obtain the high-purity product. google.com

In a specific example, after hydrolysis and filtration, liquid caustic soda was added to the mother liquor to adjust the pH to 10, resulting in a product with 98% purity and a yield of 97.7%. google.com This demonstrates the high efficiency of pH adjustment in the purification process.

Considerations for Industrial-Scale Production and Environmental Sustainability

Scaling up the synthesis of this compound for industrial production requires careful consideration of cost, efficiency, and environmental impact. The purification method described in a patent for a related compound is highlighted as being simple, greatly improving product purity, and allowing for the recycling of the expensive intermediate, 3-methoxy-2-methyl benzoic acid, which reduces production costs. google.com

Furthermore, this purification process is noted for producing minimal "three wastes" (waste gas, wastewater, and solid waste), making it environmentally friendly and suitable for industrial-scale production. google.comgoogle.com The ability to recycle key intermediates and minimize waste are critical factors for the economic and environmental viability of large-scale chemical synthesis.

Chemical Reactivity and Derivatization of 3 Methoxy 2 Methylbenzohydrazide

Reactions at the Hydrazide Moiety

The hydrazide group is the primary site of reactivity in 3-methoxy-2-methylbenzohydrazide, enabling the formation of numerous derivatives through reactions such as condensation and cyclization.

One of the most fundamental reactions of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form acylhydrazones, which are a class of Schiff bases. nih.govneliti.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting acylhydrazone contains a characteristic C=N-NH-C=O linkage.

The formation of acylhydrazones from this compound and various carbonyl compounds is a robust and widely utilized transformation in organic synthesis. These acylhydrazone derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further chemical modifications.

Reaction with Aldehydes: this compound reacts readily with a variety of aromatic and aliphatic aldehydes to yield the corresponding N-acylhydrazones. For instance, the reaction with substituted benzaldehydes introduces different aryl groups into the final molecule.

Reaction with Ketones: Similarly, ketones can be employed to generate acylhydrazones, although the reaction may be slower compared to that with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.

The formation of acylhydrazones is a reversible reaction that is typically catalyzed by acid. The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the former carbonyl group.

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable acylhydrazone product.

Recent studies have employed computational methods, such as Density Functional Theory (DFT), to investigate the energy profiles of these reaction pathways. nih.gov These theoretical studies, combined with experimental kinetic data, have provided a deeper understanding of the reaction dynamics and the role of solvents in the process. nih.gov For example, it has been shown that water can have a catalytic effect by assisting in the rate-limiting step and avoiding high-energy intermediates. nih.gov

Acylhydrazone formation is a reversible process, and the exchange of the carbonyl component is possible under certain conditions. rsc.orgnih.gov This dynamic nature is particularly relevant in the field of dynamic combinatorial chemistry. nih.govresearchgate.netcsic.es Nucleophilic catalysts, such as aniline (B41778) and its derivatives, have been shown to significantly accelerate acylhydrazone exchange reactions, especially under physiological pH conditions. rsc.orgnih.govnih.govresearchgate.net

The mechanism of nucleophilic catalysis involves the formation of a more reactive imine intermediate with the catalyst, which then readily undergoes exchange with the hydrazide. nih.gov This catalytic approach allows for the equilibration of acylhydrazone libraries under milder conditions, which is crucial for applications in biological systems. nih.govresearchgate.net

The acylhydrazone derivatives of this compound are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of the C=N-NH-C=O linkage provides a reactive scaffold for intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. youtube.com They can be synthesized from acylhydrazones derived from 1,3-dicarbonyl compounds. youtube.com The general strategy involves the initial formation of an acylhydrazone from this compound and a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration step.

This method allows for the introduction of the 3-methoxy-2-methylbenzoyl group at the N1 position of the pyrazole (B372694) ring, providing a route to a diverse range of substituted pyrazole derivatives. The synthesis of pyrazole derivatives often involves multicomponent reactions, which are efficient and atom-economical processes. nih.govarkat-usa.org

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Type | Example |

|---|---|

| 1,3-Dicarbonyl Compound | Acetylacetone |

| β-Ketoester | Ethyl acetoacetate (B1235776) nih.gov |

| Hydrazine (B178648) Source | Hydrazine hydrate (B1144303) nih.gov |

The hydrazide moiety of this compound is also a key precursor for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, two important classes of five-membered aromatic heterocycles.

1,3,4-Oxadiazoles: These compounds can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative (such as an acid chloride or ester) to form a diacylhydrazine intermediate. This intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another approach is the oxidative cyclization of acylhydrazones. organic-chemistry.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved by reacting this compound with various nitrogen-containing reagents. nih.govfrontiersin.orgorganic-chemistry.org For example, the Pellizzari reaction involves the condensation of an amide with an acyl hydrazide. scispace.com Another method is the Einhorn–Brunner reaction, which utilizes the condensation of a hydrazide with a diacylamine. scispace.com Furthermore, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form 1,2,4-triazole-3-thiones. scispace.com

Table 2: Reagents and Conditions for Heterocycle Synthesis

| Target Heterocycle | Reagents | Conditions |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acids, Phosphorus oxychloride nih.gov | Dehydration/Cyclization |

Cyclization Reactions to Form Diverse Heterocyclic Systems

Reactions at the Substituted Benzene (B151609) Ring

The benzene ring of this compound is activated towards certain reactions by its substituents.

The outcome of electrophilic aromatic substitution (EAS) on the benzene ring is directed by the existing substituents: the -OCH₃, -CH₃, and -CONHNH₂ groups.

Directing Effects: The methoxy (B1213986) (-OCH₃) group is a powerful activating, ortho-, para-directing group due to its strong resonance electron-donating effect. ucla.edulibretexts.org The methyl (-CH₃) group is a weaker activating, ortho-, para-director. libretexts.org The benzohydrazide (B10538) group (-CONHNH₂) is generally considered a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group.

Regioselectivity: The positions on the ring are ortho and para to the strongly activating methoxy group and the weakly activating methyl group. The powerful activating effect of the methoxy group is expected to dominate the directing effects, favoring substitution at the positions ortho and para to it (C4 and C6). libretexts.org However, the C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). ucla.edumasterorganicchemistry.com

While less common than EAS, nucleophilic substitution can be induced under specific conditions.

Methoxy Group: The methoxy group is generally unreactive towards nucleophiles. However, its ether linkage can be cleaved by strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the corresponding phenol, 3-hydroxy-2-methylbenzohydrazide. This O-demethylation is a standard transformation in organic synthesis. cnr.it

Methyl Group: The methyl group itself is not susceptible to nucleophilic attack. To facilitate substitution, it must first be functionalized. This is typically achieved through free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) to form a benzylic halide (2-(bromomethyl)-3-methoxybenzohydrazide). This benzylic halide is then highly reactive towards a wide range of nucleophiles, allowing for the introduction of various functional groups at this position.

Synthesis of N'-Substituted this compound Derivatives (e.g., N'-tert-butyl, N'-acyl)

The terminal nitrogen atom (-NH₂) of the hydrazide is nucleophilic and can be readily substituted.

N'-tert-butyl Derivatives: The synthesis of N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide is a known industrial process. chemicalbook.com One method involves the reaction of 3-methoxy-2-methyl benzoyl chloride with tert-butylhydrazine (B1221602). google.com In a one-pot synthesis, tert-butylhydrazine hydrochloride is first neutralized, followed by the simultaneous addition of the acid chloride and a base at low temperatures to yield the desired product along with its isomer, N-(3-methoxy-2-methyl benzoyl)-N-tert-butylhydrazine. google.com

N'-acyl Derivatives: Further acylation on the terminal nitrogen can lead to N,N'-diacylhydrazide derivatives. For example, reacting this compound with another mole of 3-methoxy-2-methylbenzoyl chloride would yield the corresponding symmetrical diacylhydrazide. The reaction of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide with a second acyl chloride, such as 3-methoxy-2-methylbenzoyl chloride, results in the formation of N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. nih.gov These diacylhydrazide structures are investigated for their biological activities.

Strategies for Installing Alkyl and Acyl Substituents

The introduction of alkyl and acyl groups to the this compound core is a key method for creating a diverse library of derivatives. These substitutions primarily occur on the nitrogen atoms of the hydrazide group.

Alkylation Strategies

The most common alkylation strategy involves the introduction of a tert-butyl group to form N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, an intermediate in the synthesis of the insecticide methoxyfenozide (B170004). chemicalbook.comgoogle.comgoogle.com Two primary routes are employed for this transformation:

Reaction with an Alkylhydrazine: The synthesis can be achieved by reacting 3-methoxy-2-methylbenzoyl chloride with tert-butylhydrazine. google.comgoogle.com This reaction is typically performed in a solvent like toluene (B28343) in the presence of a mineral alkali, such as sodium hydroxide (B78521), at low temperatures (e.g., 0 °C). google.comgoogle.com This method can produce a mixture of isomers, N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine and N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine, with the former being the major product. google.comgoogle.com

Direct Alkylation of the Hydrazide: An alternative approach involves the direct alkylation of a pre-formed hydrazide intermediate. chemblink.com For instance, the tert-butyl group can be introduced by treating the hydrazide with a reagent like tert-butyl bromide or tert-butyl chloride. chemblink.com This reaction is carried out in the presence of a base, such as sodium hydride or triethylamine, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Maintaining a low temperature (0–5°C) is critical to minimize side reactions.

| Strategy | Reagents | Base | Solvent | Temperature | Reference |

| Reaction with Alkylhydrazine | 3-methoxy-2-methylbenzoyl chloride, tert-butylhydrazine | Mineral Alkali (e.g., NaOH) | Toluene | 0 °C | google.comgoogle.com |

| Direct Alkylation | Hydrazide intermediate, tert-butyl chloride | Sodium Hydride or Triethylamine | Anhydrous DMF | 0–5 °C |

Acylation Strategies

Acyl groups can be installed on the hydrazide nitrogen to create diacylhydrazide derivatives. This is typically achieved through N-acylation, where a substituted benzohydrazide is reacted with an acylating agent.

A representative method involves the benzoylation of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide with another acyl chloride, such as 3-methoxy-5-methylbenzoyl chloride. To facilitate this coupling, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are used. The reaction is generally run in a polar aprotic solvent like DMF at room temperature. The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can enhance the nucleophilicity of the hydrazide and improve reaction yields.

| Strategy | Reagents | Coupling/Catalyst | Solvent | Temperature | Yield | Reference |

| N-Acylation | N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, 3-Methoxy-5-methylbenzoyl chloride | EDC/HOBt, DMAP | DMF | 25 °C | 65% (yield improved by 15-20% with DMAP) |

Influence of Substituents on Molecular Conformation and Reactivity

The introduction of alkyl and acyl substituents significantly impacts the physicochemical properties of the this compound molecule by altering its conformation and electronic character.

The substituents on the aromatic ring—the methoxy group at the 3-position and the methyl group at the 2-position—affect the electron density of the ring and can modulate the chemical behavior of the entire molecule during further transformations. chemblink.com

When substituents are added to the hydrazide moiety, they impart more direct effects:

Steric Influence: The introduction of a bulky alkyl group, such as a tert-butyl substituent, adds significant steric bulk to the molecule. chemblink.com This steric hindrance can influence the molecule's preferred conformation by restricting bond rotation around the nitrogen-nitrogen and nitrogen-carbonyl bonds. This, in turn, can affect the compound's reactivity and its ability to bind to biological targets. chemblink.com

Electronic Influence: Acyl substituents, being electron-withdrawing, can decrease the electron density and nucleophilicity of the adjacent nitrogen atom. The nature of the substituents on both the benzoyl ring and the N'-acyl group influences the electronic communication across the hydrazide backbone. rsc.org While aromatic systems generally tend to maintain their π-electronic structures, the presence of strong electron-donating or electron-withdrawing groups alters this distribution, thereby affecting reactivity. chemblink.comrsc.org The study of acylation on related heterocyclic systems has also underscored the importance of catalysts, reagents, and solvents, all of which can be influenced by the electronic nature of the starting material. researchgate.net

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Agrochemical Intermediates (e.g., Methoxyfenozide (B170004) Scaffold)

One of the most significant and well-documented applications of 3-Methoxy-2-methylbenzohydrazide derivatives is in the field of agrochemicals, specifically as a key intermediate in the synthesis of the insecticide methoxyfenozide. chemicalbook.comnanjingpharmatech.com Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone (B1671078) agonist, effectively disrupting the molting process in lepidopteran pests. chemicalbook.com

The synthesis of methoxyfenozide involves the use of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, a direct derivative of this compound. chemicalbook.com This intermediate is typically prepared by the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine (B1221602). In the subsequent step to form the methoxyfenozide scaffold, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide is reacted with 3,5-dimethylbenzoyl chloride in the presence of a base. chemicalbook.com This acylation reaction joins the two substituted benzoyl groups through the hydrazine (B178648) linker, creating the final methoxyfenozide molecule.

The structural components of this compound are crucial for the biological activity of methoxyfenozide. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring, along with the tert-butyl group on the hydrazide nitrogen, are believed to enhance the molecule's stability and its binding affinity to the ecdysone receptor in target insects.

Table 1: Key Intermediates in the Synthesis of Methoxyfenozide

| Intermediate | Role in Synthesis |

| 3-Methoxy-2-methylbenzoic acid | Starting material for the formation of the benzohydrazide (B10538) core. |

| tert-Butylhydrazine | Reactant with 3-methoxy-2-methylbenzoic acid to form the hydrazide. |

| N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | Key intermediate that is acylated to form the final product. chemicalbook.com |

| 3,5-Dimethylbenzoyl chloride | Acylating agent that introduces the second benzoyl group. chemicalbook.com |

Role in Peptide and Protein Chemical Synthesis via Hydrazide Intermediates

While specific examples detailing the use of this compound in peptide synthesis are not extensively documented in the literature, the hydrazide functional group is a well-established and valuable tool in the field of peptide and protein chemistry. nih.gov Benzohydrazide derivatives, in a general sense, serve as important precursors and building blocks in the synthesis of these complex biomolecules. pensoft.net

The primary utility of hydrazides in this context is as a stable precursor to peptide thioesters, which are crucial intermediates in native chemical ligation (NCL). NCL is a powerful technique for joining unprotected peptide segments to create larger proteins. The hydrazide can be converted to a reactive thioester under mild conditions, which then allows for the formation of a native peptide bond at the ligation site.

Furthermore, the hydrazide moiety itself can participate in chemoselective ligation reactions. For instance, it can react with aldehydes and ketones to form stable hydrazone linkages. This type of reaction is often employed for peptide cyclization, labeling, and the conjugation of peptides to other molecules. The substituted benzene ring of this compound could potentially be used to modulate the reactivity and properties of the resulting peptide conjugates.

Construction of Macrocycles and Supramolecular Assemblies

The construction of macrocycles and supramolecular assemblies often relies on the use of building blocks that can form directional and reversible bonds. While direct applications of this compound in this area are not widely reported, the inherent properties of the benzohydrazide scaffold suggest its potential utility.

The hydrazide functional group can participate in the formation of hydrazones through condensation with dicarbonyl compounds. This reversible reaction is a cornerstone of dynamic combinatorial chemistry, which can be used to generate complex macrocyclic structures. The rigidity of the benzene ring in this compound could provide a degree of pre-organization that favors the formation of specific macrocyclic architectures.

Integration into Dynamic Covalent Networks and Adaptable Materials

Dynamic covalent chemistry (DCC) is a powerful strategy for the creation of "smart" or adaptable materials that can change their properties in response to external stimuli. nih.govrsc.orgmdpi.com These materials are based on reversible covalent bonds that can break and reform, allowing the material to be reprocessed, repaired, or to adapt its shape.

The formation of hydrazones from hydrazides and aldehydes is a classic example of a dynamic covalent reaction. nih.gov This chemistry is widely used in the construction of dynamic covalent networks (DCNs), which are crosslinked polymer networks containing these reversible linkages. While the direct incorporation of this compound into DCNs has not been specifically described, its hydrazide functionality makes it a potential candidate as a crosslinker or a monomer in the synthesis of such materials.

By incorporating this compound into a polymer backbone, and then crosslinking it with a dialdehyde (B1249045), it would be possible to create a DCN. The properties of this network, such as its mechanical strength, thermal stability, and responsiveness to stimuli (e.g., pH), could be tuned by the specific structure of the benzohydrazide and the crosslinker. The substituted aromatic core of this compound would be expected to impart rigidity and thermal resistance to the resulting material.

Functionalization of Surfaces and Nanocomposites with Hydrazide Moieties

The modification of surfaces and the functionalization of nanocomposites are critical for a wide range of applications, from biocompatible implants to advanced sensors. The hydrazide group offers a versatile handle for the covalent attachment of molecules to various substrates.

Although there are no specific reports on the use of this compound for surface functionalization, the general reactivity of hydrazides makes it a plausible candidate for such applications. Surfaces that have been modified to present aldehyde or ketone groups can be readily functionalized by treatment with a hydrazide-containing molecule, such as this compound, to form a stable hydrazone linkage.

This approach could be used to immobilize a layer of molecules on a surface, thereby altering its properties, such as its hydrophobicity, biocompatibility, or its ability to bind to other molecules. In the context of nanocomposites, this compound could be used to functionalize nanoparticles, such as silica (B1680970) or titania, to improve their dispersion in a polymer matrix or to introduce specific catalytic or biological activity. For example, MPEG-grafted TiO2 has been used to create nanocomposite membranes for gas separation. researchgate.net The methoxy and methyl groups on the benzene ring could also influence the interfacial properties between the nanoparticle and the surrounding matrix.

Coordination Chemistry of 3 Methoxy 2 Methylbenzohydrazide and Its Derivatives

Ligand Design Principles for Benzohydrazide-Based Complexes

The design of ligands based on the benzohydrazide (B10538) scaffold is a strategic process aimed at creating molecules with specific coordination properties and desired functionalities. The inherent characteristics of the benzohydrazide moiety, featuring both nitrogen and oxygen donor atoms, provide a versatile platform for chelation with a variety of metal ions.

Key principles in the design of these ligands include:

Pharmacophoric Features: The design often incorporates pharmacophoric features known to interact with biological targets. For instance, in the development of antimicrobial agents, the benzohydrazide core can be modified to mimic the structural features of inhibitors for specific enzymes or efflux pumps in microorganisms. nih.gov

Substituent Effects: The introduction of various substituents onto the benzoyl or hydrazide portions of the molecule can significantly influence its electronic and steric properties. These modifications can modulate the ligand's affinity for specific metal ions and affect the stability and reactivity of the resulting complex.

Bioisosterism: The concept of bioisosterism is employed to create analogs of known metal-binding pharmacophores. This involves replacing certain functional groups with others that have similar physical or chemical properties, potentially leading to improved pharmacokinetic profiles or enhanced biological activity. nih.gov

Structure-Based Design: When the three-dimensional structure of a target protein is known, structure-based ligand design can be employed. This approach involves designing ligands that can fit precisely into the active site of the target, forming favorable interactions and leading to potent inhibition. ethernet.edu.et

The systematic application of these principles allows for the rational design of benzohydrazide-based ligands with tailored properties for specific applications, ranging from therapeutic agents to catalysts. nih.govnih.gov

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with 3-Methoxy-2-methylbenzohydrazide and its derivatives involves the reaction of the ligand with various transition metal salts. The choice of metal and reaction conditions can lead to a diverse range of coordination compounds with unique structures and properties.

Commonly used transition metals for complexation with benzohydrazide-based ligands include copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), manganese (Mn), molybdenum (Mo), iron (Fe), and silver (Ag). mdpi.comresearchgate.net The synthesis is typically carried out in a suitable solvent, often an alcohol, where the metal salt and the ligand are mixed in specific molar ratios. nih.gov The resulting complexes can then be isolated as crystalline solids. nih.gov

Benzohydrazide ligands, including this compound, are versatile chelating agents due to the presence of both nitrogen and oxygen atoms that can donate lone pairs of electrons to a metal center. The primary donor sites are the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. researchgate.netnih.gov

In many cases, the ligand acts as a bidentate or tridentate ligand, coordinating to the metal ion through these donor atoms to form stable chelate rings. For example, in some complexes, the ligand coordinates through the sulfur and amine groups, leading to the formation of a five-membered chelate ring. nih.gov The enolic form of the ligand can also participate in coordination, where the deprotonated enolic oxygen and the azomethine nitrogen bind to the metal ion. researchgate.net

The presence of substituents on the benzohydrazide ligand can significantly impact its chelating ability and the resulting coordination modes. The electronic and steric effects of these substituents can alter the electron density on the donor atoms and influence the geometry of the final complex.

Electronic Effects: Electron-donating groups on the aromatic ring can increase the electron density on the carbonyl oxygen, enhancing its donor capacity. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, potentially leading to weaker metal-ligand bonds.

Steric Hindrance: Bulky substituents near the coordination sites can sterically hinder the approach of the metal ion, influencing the coordination number and geometry of the complex. For example, a bulky tert-butyl group on the hydrazide nitrogen can affect the stability and receptor binding specificity of the ligand.

Formation of Additional Coordination Sites: Substituents can also introduce new donor atoms, increasing the denticity of the ligand. For instance, a hydroxyl group ortho to the carbonyl group can participate in coordination, leading to a tridentate ligand.

The interplay of these substituent effects allows for the fine-tuning of the ligand's coordination behavior, enabling the synthesis of metal complexes with specific structural and electronic properties.

Spectroscopic and Structural Elucidation of Metal-Ligand Coordination Modes

Commonly used techniques include:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

X-ray Crystallography

Spectroscopic techniques are instrumental in probing the nature of the metal-ligand bonds.

IR Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups in the IR spectrum upon complexation provide direct evidence of coordination. A shift of the C=O stretching vibration to a lower frequency indicates coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations suggest the involvement of the nitrogen atom in bonding.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to determine the binding sites of the ligand. Shifts in the chemical shifts of protons and carbons near the donor atoms upon complexation confirm their participation in coordination. researchgate.net

Quantum Chemical Calculations: Theoretical methods, such as Density Functional Theory (DFT), can be used to analyze the electronic structure and bonding within the complexes. researchgate.net These calculations provide a deeper understanding of the nature of the metal-ligand interactions, including the contributions of donor-acceptor and back-donating interactions. researchgate.net

These analyses help in understanding the strength and nature of the bonds formed between the metal ion and the benzohydrazide ligand. rsc.org

Common coordination geometries observed for transition metal complexes include octahedral, tetrahedral, square planar, square pyramidal, and trigonal bipyramidal. libretexts.org The specific geometry adopted by a complex is influenced by factors such as the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. libretexts.org

For instance, a molybdenum(VI) complex with a Schiff base derived from a benzohydrazide derivative was found to have a distorted octahedral geometry. nih.govresearchgate.net In this complex, the molybdenum ion is coordinated by two oxide oxygen atoms, two oxygen atoms and one nitrogen atom from the tridentate ligand, and one oxygen atom from a methanol (B129727) solvent molecule. nih.govresearchgate.net

Table of Important Bond Lengths and Angles for a Molybdenum(VI) Complex This table is based on data for a similar benzohydrazide Schiff base complex and is illustrative of the type of data obtained from crystallographic studies.

| Parameter | Value | Reference |

| Mo=O (oxo) Bond Lengths (Å) | ~1.70 | nih.gov |

| Mo-N (imine) Bond Length (Å) | ~2.26 | nih.gov |

| Mo-O (phenolic) Bond Length (Å) | ~1.95 | nih.gov |

| Mo-O (methanol) Bond Length (Å) | ~2.40 | nih.gov |

| O=Mo=O Angle (°) | ~106.1 | nih.gov |

The detailed structural information obtained from these studies is crucial for understanding the structure-property relationships of these coordination compounds and for the rational design of new complexes with desired functionalities.

Dynamic Aspects of Acylhydrazone-Metal Complexes in Stimuli-Responsive Systems

Due to the absence of specific research on this compound, this section cannot be populated with the requested detailed research findings and data tables.

Computational and Theoretical Investigations of 3 Methoxy 2 Methylbenzohydrazide

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. epstem.netresearchgate.netepstem.netepstem.net These calculations solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. researchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. epstem.netresearchgate.netmdpi.com

Electronic Structure Analysis (HOMO/LUMO Energy Gap, Molecular Electrostatic Potential)

Electronic structure analysis provides critical information about a molecule's reactivity and stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests that a molecule is more reactive.

The Molecular Electrostatic Potential (MEP) is another crucial tool that maps the charge distribution on the surface of a molecule. researchgate.netresearchgate.netresearchgate.net It visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other molecules, such as identifying sites for electrophilic and nucleophilic attack. researchgate.net

A comprehensive search of scientific literature did not yield specific published data on the HOMO-LUMO energy gap or a detailed Molecular Electrostatic Potential map for 3-methoxy-2-methylbenzohydrazide. Such studies on related benzohydrazide (B10538) derivatives have been performed, indicating the applicability of these methods. researchgate.netmdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. mdpi.com This is a prerequisite for most other computational analyses. Conformational analysis then explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. ufms.br For a flexible molecule like this compound, identifying the most stable conformers is essential for understanding its behavior and interactions. ufms.br Theoretical calculations can determine the relative energies of different conformers and the energy barriers between them. ufms.br

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry can be employed to elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and its characterization is vital for understanding the kinetics and feasibility of a reaction.

This compound is known as a chemical intermediate in the synthesis of more complex molecules, such as the insecticide methoxyfenozide (B170004). chemicalbook.com Elucidating the mechanisms of reactions where it is consumed would involve detailed quantum chemical calculations to map the energy landscape of the transformation. However, specific computational studies detailing the reaction mechanisms and transition state characterizations involving this compound were not found in the reviewed literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery and materials science to understand and predict molecular interactions.

Prediction of Binding Interactions with Defined Molecular Targets

Molecular docking simulations can predict how a ligand, such as this compound, might bind to the active site of a protein or other biological macromolecule. nih.gov This is particularly relevant given that this compound is an intermediate in the synthesis of methoxyfenozide, an insecticide that functions as an ecdysone (B1671078) receptor agonist. Therefore, it is plausible that molecular docking studies of this compound would investigate its potential interactions with insect ecdysone receptors to compare its binding affinity and mode with that of the final active product.

Specific molecular docking studies predicting the binding interactions of this compound with defined molecular targets have not been found in the public literature.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. academie-sciences.fr Hydrogen bonds are particularly important for both the specificity and affinity of binding. academie-sciences.fr The hydrazide group in this compound contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), making it capable of forming strong and directional interactions within a receptor's binding site. chemblink.com Analysis of these interactions is a standard output of molecular docking simulations and is crucial for understanding the basis of molecular recognition.

While the principles are well-established, specific computational analyses of the hydrogen bonding and other non-covalent interactions for this compound bound to a target are not available in the absence of published docking studies.

Data Tables

Table 1: Calculated Electronic Properties of this compound

| Parameter | Method | Basis Set | Value |

| HOMO Energy | DFT/HF | Not Available | Not Available |

| LUMO Energy | DFT/HF | Not Available | Not Available |

| HOMO-LUMO Gap | DFT/HF | Not Available | Not Available |

| No published data was found for these parameters for the specified compound. |

Table 2: Predicted Binding Interactions from Molecular Docking

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Not Available | Not Available | Not Available | Not Available |

| No published molecular docking studies were found for this compound. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Complex Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of a molecule, providing detailed information on its conformational dynamics and the stability of its complexes with other molecules, such as biological receptors. nih.govacs.org This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. mdpi.com

For a molecule like this compound, MD simulations can elucidate how the molecule flexes, rotates, and changes its shape in different environments (e.g., in a vacuum, in water, or bound to a protein). This is crucial for understanding how it might fit into the active site of a biological target.

In studies of related hydrazide-hydrazone derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. nih.govmdpi.com A key metric often evaluated is the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value over several nanoseconds suggests that the ligand remains securely bound within the target's active site and that the complex has reached a stable equilibrium. mdpi.com

Furthermore, MD simulations are frequently used in conjunction with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to its receptor. mdpi.com This calculation provides a quantitative estimate of the binding affinity. For instance, in a study on novel hydrazide-hydrazone derivatives as potential antimicrobial agents, MD simulations were performed to analyze the stability and binding energies of the most active compounds with their target enzyme, DNA gyrase B. mdpi.com The results from such studies can guide the rational design of more potent analogs.

To illustrate the type of data generated from such simulations, the following table presents hypothetical binding free energy values for a series of benzohydrazide derivatives complexed with a target protein, as would be determined by an MM/GBSA analysis.

| Compound | Binding Free Energy (kcal/mol) | Major Contributing Energy |

| Derivative A | -45.2 ± 3.5 | van der Waals |

| Derivative B | -52.8 ± 4.1 | Electrostatic |

| Derivative C | -38.9 ± 3.8 | van der Waals |

| Derivative D | -55.1 ± 4.3 | Electrostatic |

Hirshfeld Surface Analysis for Quantitative Validation of Intermolecular Interactions

Hirshfeld surface analysis is a state-of-the-art computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is based on partitioning the crystal electron density into molecular fragments, thereby defining a unique surface for each molecule. The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

This technique provides a detailed picture of how molecules are packed in a solid state and which atomic contacts are most significant. The analysis generates several graphical outputs, most notably the dnorm surface and 2D fingerprint plots. The dnorm surface maps the normalized contact distance, highlighting regions of close intermolecular contact with red spots, which are indicative of hydrogen bonds or other strong interactions. nih.govnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular interactions. nih.govnih.gov These plots are histograms of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, and the relative area of these regions corresponds to the prevalence of that interaction in the crystal packing.

For example, in the crystal structure analysis of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, a related compound, Hirshfeld surface analysis was used to quantify the various intermolecular contacts. nih.gov The analysis revealed the dominant interactions responsible for the crystal packing.

The following interactive table presents the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a representative benzohydrazide derivative, based on published studies of analogous compounds. nih.gov

| Intermolecular Contact | Percentage of Total Hirshfeld Surface |

| H···H | 47.5% |

| C···H/H···C | 27.6% |

| O···H/H···O | 12.4% |

| N···H/H···N | 6.1% |

| C···C | 4.6% |

This quantitative data is invaluable for understanding the forces that govern the solid-state architecture of the compound, which has implications for properties such as solubility and stability. For this compound, such an analysis would reveal the roles of the methoxy (B1213986) and methyl groups, alongside the core benzohydrazide structure, in directing the crystal packing through various weak interactions.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies for Benzohydrazide (B10538) Diversification

The traditional synthesis of benzohydrazides often involves the reaction of methyl benzoate (B1203000) derivatives with hydrazine (B178648) hydrate (B1144303) under reflux conditions. thepharmajournal.com However, the future of chemical synthesis lies in the adoption of green and more efficient methodologies to reduce environmental impact and improve yields. For 3-Methoxy-2-methylbenzohydrazide, this involves moving beyond conventional heating and solvent-intensive processes.

Emerging research points towards several promising green alternatives:

Microwave-Assisted Synthesis: This technique has been successfully applied to other benzohydrazides, demonstrating a significant reduction in reaction time from hours to minutes, often with improved yields and higher purity. thepharmajournal.comrsc.org Applying microwave irradiation to the reaction of 3-methoxy-2-methylbenzoate with hydrazine hydrate could offer a more energy-efficient synthetic route.

Organocatalysis: The use of small organic molecules as catalysts is a cornerstone of green chemistry. L-proline, for instance, has been used as a reusable organocatalyst for synthesizing hydrazide derivatives under mild conditions, offering clean reactions and easy workup. mdpi.com

Ultrasonication: Sonochemistry provides the energy for chemical reactions through acoustic cavitation. This method has been used for synthesizing other hydrazide compounds and could be explored for this compound. biointerfaceresearch.com

Water as a Solvent: Shifting from organic solvents to water, where feasible, dramatically improves the environmental profile of a synthesis.

A comparative overview of these potential synthetic methodologies is presented below.

| Parameter | Conventional Method | Microwave-Assisted | L-Proline Catalysis |

| Energy Source | Thermal (Oil Bath) | Microwave Irradiation | Ambient/Mild Heat |

| Typical Reaction Time | 2-4 hours thepharmajournal.com | 2-10 minutes rsc.org | 1-3 hours mdpi.com |

| Catalyst | Acid/Base (optional) | None required | L-Proline (Reusable) mdpi.com |

| Solvent | Ethanol (B145695)/Methanol (B129727) thepharmajournal.com | Ethanol or Solvent-free | Dioxane or Grinding mdpi.com |

| Potential Yield | Moderate to Good | Good to Excellent rsc.org | High mdpi.com |

| Green Chemistry Aspect | High energy consumption | Reduced time & energy | Biodegradable catalyst |

Exploration of Advanced Catalytic Applications for the Chemical Compound

The inherent structure of this compound, with its multiple heteroatoms (N, O), makes it an attractive candidate for development into novel ligands and catalysts. The precursor, 3-methoxy-2-methylbenzoic acid, is already known for its role in forming Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, which are pivotal in asymmetric reductions. This legacy suggests that the hydrazide derivative itself could be a valuable building block in catalysis.

Future research could explore:

Ligand Synthesis for Metal-Catalyzed Reactions: The hydrazide moiety can be chemically modified to create bidentate or tridentate ligands capable of coordinating with transition metals. The electronic properties of these ligands would be modulated by the electron-donating methoxy (B1213986) and methyl groups, potentially influencing the selectivity and activity of catalytic processes like cross-coupling reactions or asymmetric hydrogenations.

Organocatalysis: Benzohydrazides can act as nucleophilic catalysts, particularly in reactions involving the formation of dynamic acylhydrazone intermediates. nih.gov This capability could be harnessed for developing novel organocatalytic transformations.

| Potential Catalytic System | Role of Benzohydrazide Scaffold | Target Chemical Reaction | Key Structural Features |

| Transition Metal Complex | Precursor to a multidentate ligand | Asymmetric Synthesis, Cross-Coupling | N, O donor atoms for metal coordination |

| Organocatalysis | Nucleophilic catalyst | Acylhydrazone Chemistry, Michael Additions | Reactive N-H group, Carbonyl oxygen |

Rational Design of Chemically Responsive and Adaptive Materials Incorporating Benzohydrazide Scaffolds

The field of "smart" materials, which can change their properties in response to external stimuli, represents a significant growth area. The benzohydrazide functional group is particularly well-suited for this purpose due to its ability to form reversible acylhydrazone bonds with aldehydes. This dynamic covalent chemistry is the foundation for creating self-healing and responsive materials.

A key research direction is the incorporation of this compound into polymer networks to create advanced functional materials. For example, researchers have successfully created self-healing and thermo-responsive hydrogels using hydrazide-functionalized polymers and dialdehyde (B1249045) cellulose. rsc.org

Future work could involve:

Synthesizing polymers functionalized with this compound.

Cross-linking these polymers with dialdehyde-containing molecules to form hydrogels or elastomers. The 3-methoxy and 2-methyl groups would influence the hydrophobicity and steric environment of the cross-links, potentially tuning the material's response to stimuli like temperature and pH. rsc.org

Developing coatings and adhesives where the reversible nature of the acylhydrazone bond allows for repair and adaptation.

| Stimulus | Chemical Change | Material Response |

| Change in pH (acidic) | Acylhydrazone bond formation is favored | Gelation / Stiffening rsc.org |

| Change in pH (basic/neutral) | Acylhydrazone bond hydrolysis can occur | Softening / Disassembly rsc.org |

| Increase in Temperature | Altered polymer chain conformation (e.g., coil-to-globule transition) | Increased Stiffness / Phase Separation rsc.org |

Integration with Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Insights

While standard techniques like FTIR, 1H/13C NMR, and mass spectrometry are routinely used to confirm the structure of benzohydrazide derivatives researchgate.net, future research will demand a more sophisticated analytical toolkit to understand complex reaction mechanisms and dynamic behaviors.

The integration of advanced techniques will be crucial:

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides unambiguous proof of molecular structure and conformation in the solid state, as has been done for related benzohydrazide derivatives. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., NOESY, HMBC) can elucidate through-space and through-bond correlations, providing detailed information about the molecule's conformation and the precise assignment of all signals. Variable-temperature NMR (VT-NMR) can be used to study dynamic processes, such as restricted rotation around amide bonds.

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition, which is critical for confirming the identity of new compounds and their reaction products. mdpi.com

| Advanced Technique | Information Gained | Application for this compound |

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles. nih.gov | Confirming stereochemistry and solid-state packing. |

| 2D NMR (NOESY, COSY) | Spatial proximity of atoms, scalar coupling networks. | Determining solution-state conformation and proton-proton networks. |

| VT-NMR | Information on dynamic processes and energy barriers. | Studying rotational barriers of the N-N or C-N bonds. |

| HRMS-ESI/TOF | Exact molecular formula from precise mass. mdpi.com | Unambiguous confirmation of product identity in complex reactions. |

Synergistic Approaches Combining Experimental Synthesis with High-Throughput Computational Chemistry

The modern research paradigm increasingly relies on the synergy between experimental and computational chemistry to accelerate the discovery process. nih.gov This approach allows for the in silico design and screening of candidate molecules before committing resources to their synthesis and testing.

For this compound, this synergistic workflow would involve:

Computational Design: Using software to create a virtual library of derivatives of this compound with varied functionalities.

Molecular Docking: Screening these virtual compounds against the active sites of known biological targets (e.g., enzymes, receptors) to predict their binding affinity and interaction modes. nih.govmdpi.com This can identify promising candidates for applications like drug discovery or enzyme inhibition.

Density Functional Theory (DFT) Calculations: Predicting the electronic properties, reactivity, and spectroscopic signatures (IR, NMR) of the most promising candidates to guide their synthesis and characterization. mdpi.com

Targeted Synthesis and Validation: Synthesizing only the highest-scoring candidates identified through computation and experimentally validating their predicted properties and activities. This iterative cycle of prediction and validation is a powerful tool for rational design. nih.gov

| Phase | Computational Step | Experimental Step | Objective |

| Design | Create virtual library of derivatives | - | Explore chemical space for desired properties |

| Screening | Molecular docking against enzyme targets mdpi.com | - | Prioritize candidates with high predicted bioactivity |

| Analysis | DFT calculations for reactivity and spectra nih.gov | Synthesis of prioritized candidates | Predict and then create the most promising molecules |

| Validation | - | In vitro assays (e.g., enzyme inhibition) mdpi.com | Confirm computational predictions and identify lead compounds |

Q & A

Q. What are the optimized synthetic pathways for preparing 3-Methoxy-2-methylbenzohydrazide and its derivatives?

The synthesis typically involves condensation reactions between substituted benzohydrazides and aldehydes/ketones. For example, hydrazide derivatives are synthesized by refluxing 3-methylbenzohydrazide with aldehydes (e.g., 3-ethoxysalicylaldehyde) in methanol/chloroform mixtures with catalytic acetic acid, followed by recrystallization . Yield optimization relies on stoichiometric control (1:1 molar ratio), reaction time (5–18 hours), and solvent polarity. Purity is confirmed via melting point analysis and spectroscopic methods (e.g., NMR, IR).

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses Bruker KAPPA APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å). SHELX-97 software refines structures, with hydrogen atoms placed geometrically and non-H atoms refined anisotropically . Crystallographic data (e.g., space group P2₁/n, unit cell parameters a = 13.1288 Å, b = 7.5417 Å) are deposited in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. What methodological challenges arise in analyzing coordination complexes of this compound with transition metals?

Coordination studies require precise control of ligand-to-metal ratios and pH. For example, dioxomolybdenum(VI) complexes form in methanol under ambient conditions, with the hydrazide acting as a tridentate ligand (binding via phenolate O, imine N, and enolic O). Challenges include:

- Geometric distortion : Octahedral Mo centers exhibit axial elongation due to Jahn-Teller effects, complicating bond-length analysis .

- Solvent interference : Coordinating solvents (e.g., methanol) compete with the ligand, necessitating FTIR and SCXRD to confirm binding modes .

- Redox stability : Mo(VI) complexes may undergo reduction during isolation, requiring inert-atmosphere techniques.

Q. How can researchers resolve contradictions in bioactivity data for this compound as an insect growth regulator?

Discrepancies often stem from assay variability (e.g., in vitro vs. in vivo models) or structural analogs. Key steps include:

- Dose-response validation : Compare EC₅₀ values across studies using standardized ecdysone receptor binding assays .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., tert-butyl hydrazine) that may alter activity .

- Structural analogs : Test derivatives (e.g., N′-arylidene variants) to isolate pharmacophoric groups responsible for agonist activity .

Q. What advanced computational tools validate crystallographic refinement of this compound structures?

Post-refinement validation employs:

- SHELXL : Checks for overfitting via R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .

- PLATON/ADDSYM : Detects missed symmetry or twinning, critical for monoclinic systems .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate packing motifs .

Methodological Resources

- Crystallography : Use CCDC deposition codes (e.g., CCDC-1477846) to access validated structural data .

- Synthetic Protocols : Refer to Acta Crystallographica Section E for hydrazide synthesis and characterization workflows .

- Bioactivity Assays : Follow EFSA guidelines for flavouring substances to ensure reproducibility in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.